Cas no 2137567-61-2 (1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl-)
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1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl-
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- Inchi: 1S/C12H23NO2/c1-9(2)11(14)13-7-5-6-10(8-13)12(3,4)15/h9-10,15H,5-8H2,1-4H3
- InChI Key: XWEHWUKDGZSXMR-UHFFFAOYSA-N
- SMILES: C(N1CCCC(C(O)(C)C)C1)(=O)C(C)C
1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-377093-10.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-377093-0.5g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-377093-0.1g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-377093-1.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 1g |
$728.0 | 2023-05-31 | ||
Enamine | EN300-377093-0.05g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-377093-5.0g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-377093-0.25g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-377093-2.5g |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
2137567-61-2 | 2.5g |
$1428.0 | 2023-05-31 |
1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl- Related Literature
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
Additional information on 1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl-
1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl-
The compound 1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl-, also known by its CAS registry number CAS NO 2137567-61-2, is a specialized organic compound with unique structural features. This molecule belongs to the family of ketones, specifically featuring a piperidine ring and a tertiary alcohol group attached to its structure. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmacology, chemistry, and biomedical sciences.
Recent studies have highlighted the potential of this compound in drug discovery due to its ability to act as a bioisostere. The piperidine ring serves as a key structural motif that can modulate receptor interactions, while the hydroxyl group and methyl substituents contribute to steric hindrance and selectivity in binding. These properties make it a valuable tool for designing ligands with high affinity and specificity towards target proteins.
One of the most notable applications of this compound lies in its role as a template molecule in medicinal chemistry. Researchers have explored its potential in developing antagonists for various G-protein coupled receptors (GPCRs), where the piperidine moiety plays a critical role in maintaining conformational stability and binding kinetics. Furthermore, the compound's hydroxyl group has been implicated in forming hydrogen bonds with key residues in the receptor binding site, enhancing its therapeutic potential.
Recent advancements in crystallography have provided insights into how this compound interacts with enzymatic pockets. For instance, studies on serine proteases have demonstrated that the tertiary alcohol group can act as a competitive inhibitor, preventing the catalytic activity of these enzymes. This has opened up new avenues for its use in designing enzyme inhibitors for diseases such as inflammation and cancer.
Another area of interest is the compound's metabolic stability. Its structure, particularly the piperidine ring, confers chemical robustness against common metabolic pathways, reducing the likelihood of side reactions. This makes it a promising candidate for oral drug delivery systems, where bioavailability and half-life are critical factors.
Moreover, the compound has shown synergistic effects when used in combination with other therapeutic agents. For example, preclinical studies have demonstrated that it enhances the efficacy of chemotherapeutic drugs by modulating multidrug resistance (MDR) proteins, thereby improving the intracellular retention of these agents.
In conclusion, 1-Propanone, 1-[3-(1-hydroxy-1-methylethyl)-1-piperidinyl]-2-methyl- (CAS NO 2137567-61-2) represents a significant advancement in the field of biomedical research. Its unique combination of structural features and functional groups positions it as a versatile tool for addressing complex biological challenges, particularly in the areas of drug design, enzyme inhibition, and therapeutic development.
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